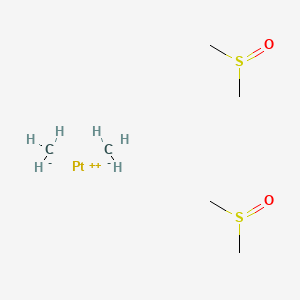
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- is a platinum-based compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of platinum coordinated with dimethyl and sulfinylbis(methane) ligands, forming a stable complex.
Méthodes De Préparation
The synthesis of Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- involves specific reaction conditions and reagents. One common method includes the reaction of platinum precursors with dimethyl and sulfinylbis(methane) ligands under controlled conditions. The reaction typically requires a platinum salt, such as platinum(II) chloride, and the ligands in a suitable solvent. The mixture is heated and stirred to facilitate the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions can produce platinum(0) species.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation. In biology and medicine, Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- is studied for its potential anticancer properties, as platinum-based compounds are known to interact with DNA and inhibit cancer cell growth. Additionally, it has applications in the industry, particularly in the development of advanced materials and electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound may also interact with proteins, affecting their function and contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- can be compared with other platinum-based compounds, such as Platinum, dichlorobis[selenobis(methane)]-, (SP-4-2)- and Platinum, dimethylbis(trimethyl phosphite-κP)-, (SP-4-2)-. While these compounds share a common platinum center, their ligands differ, leading to variations in their chemical properties and applications. For instance, Platinum, dichlorobis[selenobis(methane)]-, (SP-4-2)- has selenium-based ligands, which may impart different reactivity and biological activity compared to the sulfinylbis(methane) ligands in Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- .
Propriétés
Numéro CAS |
70423-98-2 |
|---|---|
Formule moléculaire |
C6H18O2PtS2 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
carbanide;methylsulfinylmethane;platinum(2+) |
InChI |
InChI=1S/2C2H6OS.2CH3.Pt/c2*1-4(2)3;;;/h2*1-2H3;2*1H3;/q;;2*-1;+2 |
Clé InChI |
OBZIFAWQOLCJBC-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].CS(=O)C.CS(=O)C.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


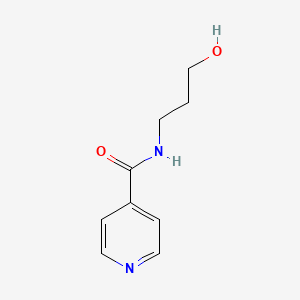
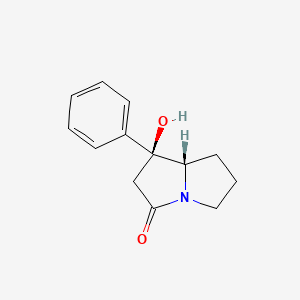
![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
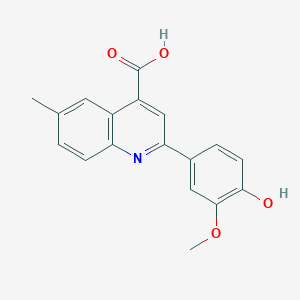
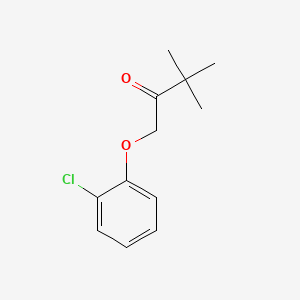
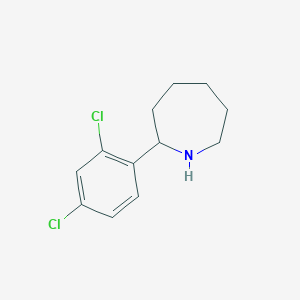
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)
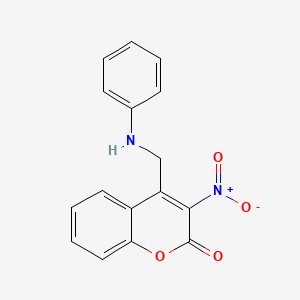
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
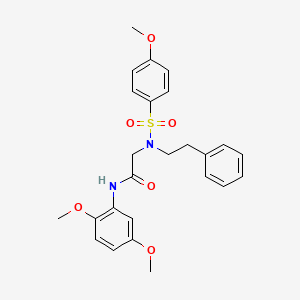

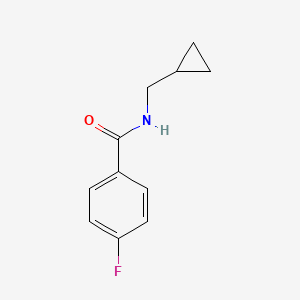
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
